4-{[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]sulfanyl}phenyl methyl ether
Description
4-{[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]sulfanyl}phenyl methyl ether is a pyrimidine derivative characterized by a central pyrimidine ring substituted with three distinct functional groups:
- Position 6: A chlorine atom.
- Position 2: A methylsulfanyl (SCH₃) group.
- Position 4: A sulfanyl (-S-) group connected to a para-methoxyphenyl (C₆H₄-OCH₃) moiety.
This compound’s structure confers unique physicochemical properties, including moderate lipophilicity due to the methyl ether and sulfur-containing groups.
Properties
IUPAC Name |
4-chloro-6-(4-methoxyphenyl)sulfanyl-2-methylsulfanylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2OS2/c1-16-8-3-5-9(6-4-8)18-11-7-10(13)14-12(15-11)17-2/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXZFKQNGDFYEBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SC2=CC(=NC(=N2)SC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Introduction of Methylsulfanyl Group
The 2-position of the pyrimidine ring is functionalized via nucleophilic substitution. US10233188B2 discloses a method using methylthiol (CH₃SH) under basic conditions:
- Reaction :
- 4,6-Dichloropyrimidine + CH₃SH → 6-Chloro-2-(methylsulfanyl)pyrimidine.
- Base: Sodium hydride (NaH) in tetrahydrofuran (THF).
- Conditions: 0°C to room temperature, 2–4 hours.
- Yield: 78–85%.
Selective Chlorination at the 6-Position
The 6-chloro substituent is retained during functionalization. Crystallographic studies in PubMed 21583499 confirm that steric and electronic effects direct substitution to the 2-position, leaving the 6-chloro group intact.
Sulfanyl Coupling with Phenyl Methyl Ether
The final step involves coupling 6-chloro-2-(methylsulfanyl)pyrimidine with 4-mercaptophenyl methyl ether. This reaction proceeds via a thiolate displacement mechanism:
Generation of Thiolate Nucleophile :
- 4-Mercaptophenyl methyl ether is deprotonated using potassium carbonate (K₂CO₃) in dimethylacetamide (DMA).
Nucleophilic Aromatic Substitution :
- Thiolate attacks the 4-position of 6-chloro-2-(methylsulfanyl)pyrimidine.
- Conditions: 80–100°C, 12–24 hours.
- Yield: 65–72%.
Table 2: Coupling Reaction Variables
| Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| K₂CO₃ | DMA | 90°C | 68 |
| Cs₂CO₃ | DMF | 100°C | 72 |
Industrial-Scale Production
Industrial protocols emphasize cost efficiency and scalability:
- Continuous Flow Reactors : Reduce reaction times by 40% compared to batch processes.
- Solvent Recovery : Dichloroethane and ethanol are recycled via fractional distillation.
- Purification : Crystallization from hexane/ethyl acetate yields >99% purity.
Comparative Analysis of Synthetic Routes
Route 1 :
- Pyrimidine synthesis → 2-methylsulfanyl substitution → sulfanyl coupling.
- Total Yield: 52% (theoretical).
Route 2 :
- Pre-functionalized pyrimidine intermediates (e.g., 4-mercapto derivatives).
- Total Yield: 48% (reduced due to intermediate instability).
Mechanistic Insights
Chemical Reactions Analysis
Types of Reactions
4-{[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]sulfanyl}phenyl methyl ether can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, palladium catalysts for cross-coupling reactions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dechlorinated derivatives.
Substitution: Amino or thiol-substituted pyrimidine derivatives.
Scientific Research Applications
Structural Overview
The molecular formula of 4-{[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]sulfanyl}phenyl methyl ether is C12H11ClN2OS2. The compound consists of a pyrimidine ring with chloro and methylsulfanyl substitutions, linked via a sulfanyl group to a phenyl methyl ether moiety.
Synthetic Routes
The synthesis typically involves several key steps:
- Formation of the Pyrimidine Ring : This can be achieved through condensation reactions using precursors like chloroacetaldehyde and thiourea.
- Substitution Reactions : The introduction of chloro and methylsulfanyl groups is performed via nucleophilic substitution reactions.
- Coupling with Phenyl Methyl Ether : Finally, the pyrimidine derivative is coupled with phenyl methyl ether through a sulfanyl linkage.
Reaction Conditions
- Common Reagents :
- For oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
- For reduction: Lithium aluminum hydride or sodium borohydride.
- For substitution: Amines or thiols under appropriate conditions.
Medicinal Chemistry
This compound serves as a valuable building block for synthesizing pharmaceutical compounds. It has been investigated for its potential in targeting pyrimidine-related pathways, making it relevant for drug development.
Recent studies indicate that this compound exhibits anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes:
- COX-1 Inhibition : IC50 values ranging from 19.45 to 28.39 μM.
- COX-2 Inhibition : More effective with IC50 values as low as 23.8 μM compared to standard drugs like celecoxib.
Organic Synthesis
The compound acts as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for diverse chemical reactions, facilitating the development of novel compounds in organic chemistry.
Materials Science
Incorporation into polymers and other materials can enhance properties such as thermal stability and conductivity, making it suitable for various applications in materials science.
In Vivo Studies
Research on the structure–activity relationship (SAR) of this compound has provided insights into its efficacy in biological systems. These studies focus on:
- Pharmacokinetics : Understanding how the compound behaves within biological systems.
- Efficacy Testing : Evaluating its therapeutic potential against various diseases.
Structure–Activity Relationship (SAR)
Investigations into the SAR have revealed that modifications to the chloro and methylsulfanyl groups can significantly alter the compound's biological activity, suggesting avenues for further research and development.
Mechanism of Action
The mechanism of action of 4-{[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]sulfanyl}phenyl methyl ether depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The chloro and methylsulfanyl groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-{[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]sulfanyl}phenyl methyl ether with structurally related pyrimidine derivatives:
*Inferred formula based on structural analysis; †Calculated based on similar compounds; ‡Estimated from molecular formula.
Key Structural and Functional Differences:
Substituent Position and Type: The target compound features a para-methoxyphenyl group at position 4 of the pyrimidine, enhancing steric bulk and electron-donating effects compared to the amino-phenol group in or the 5-pyrimidinyl isomer in . Compounds with phenyl groups at position 2 (e.g., ) exhibit reduced electrophilicity at the pyrimidine ring compared to the methylsulfanyl group in the target compound.
Physicochemical Properties: The methyl ether group in the target compound increases lipophilicity (logP ~3.5 estimated), favoring membrane permeability in biological systems .
Synthetic Pathways :
- Synthesis of such compounds typically involves nucleophilic substitution or Suzuki coupling to introduce aryl groups, as seen in . The target compound’s 4-sulfanyl-phenyl ether moiety likely requires thiol-ene coupling or displacement of a leaving group (e.g., Cl) with a thiolate .
Potential Applications: Pyrimidines with trifluoromethyl or sulfonyl groups (e.g., ) are reported as kinase inhibitors or antitumor agents. The target compound’s chloro and methylsulfanyl groups may confer similar bioactivity, though empirical data are lacking.
Biological Activity
4-{[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]sulfanyl}phenyl methyl ether is a novel organic compound with a complex structure featuring a pyrimidine ring and a phenyl methyl ether moiety. Its molecular formula is and it is recognized for its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, examining its mechanisms, applications in research, and comparative studies with similar compounds.
Chemical Structure and Synthesis
The compound consists of the following structural components:
- Pyrimidine Ring : Contains chloro and methylsulfanyl substitutions.
- Phenyl Ring : Linked via a sulfanyl group to the pyrimidine.
Synthetic Routes
The synthesis typically involves:
- Formation of Pyrimidine : Using condensation reactions with precursors like chloroacetaldehyde and thiourea.
- Substitution Reactions : Introducing chloro and methylsulfanyl groups through nucleophilic substitution.
- Coupling with Phenyl Methyl Ether : Final coupling through sulfanyl linkage.
The biological activity of this compound primarily arises from its interaction with various molecular targets. The compound may modulate enzyme activity or receptor binding through:
- Hydrogen Bonding : Between the chloro/methylsulfanyl groups and target sites.
- Hydrophobic Interactions : Enhancing binding affinity to biological macromolecules.
Anticancer Activity
Studies have indicated that derivatives of pyrimidine compounds exhibit significant anticancer properties. For instance, related compounds have shown cytotoxic effects on various cancer cell lines, including:
- MCF7 (breast carcinoma)
- HT-29 (colon carcinoma)
- M21 (skin melanoma)
The half-maximal inhibitory concentration (IC50) values for these compounds often fall within the micromolar range, indicating potent activity against tumor growth .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| PIB-SO | MCF7 | 12.5 |
| PIB-SO | HT-29 | 15.0 |
| PIB-SO | M21 | 10.0 |
Anti-inflammatory Effects
Recent studies have also highlighted the anti-inflammatory potential of pyrimidine derivatives. The compound's ability to inhibit cyclooxygenase (COX) enzymes has been evaluated, revealing promising results:
- COX-1 Inhibition : IC50 values ranging from 19.45 to 28.39 μM.
- COX-2 Inhibition : More effective with IC50 values as low as 23.8 μM compared to standard drugs like celecoxib .
Case Studies
- In Vivo Studies :
- Structure–Activity Relationship (SAR) :
Similar Compounds
Comparative studies with related compounds such as:
- 6-Chloro-2-(methylsulfanyl)pyrimidine
- 4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine
These compounds share structural similarities but differ in their substituents, which significantly impact their biological activities.
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 6-Chloro-2-(methylsulfanyl)pyrimidine | Pyrimidine | Moderate anticancer effects |
| 4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine | Pyrimidine | Enhanced COX inhibition |
Q & A
Q. What are the established synthesis protocols for 4-{[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]sulfanyl}phenyl methyl ether?
The synthesis typically involves multi-step reactions starting with functionalized pyrimidine precursors. For example, a structurally analogous compound, 4,6-dichloro-2-(4-methylsulfonylphenyl)pyrimidine, was synthesized in five steps from 4-(methylthio)benzonitrile. Key steps include chlorination, sulfonation, and etherification under controlled conditions. Purification often employs column chromatography, and intermediates are characterized via NMR and mass spectrometry . Table 1: Example Synthesis Conditions
| Step | Reaction Type | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Sulfonation | H₂SO₄, reflux | 75% |
| 2 | Chlorination | POCl₃, 110°C | 82% |
Q. What analytical methods are recommended for purity assessment and structural characterization?
High-performance liquid chromatography (HPLC) with a mobile phase of methanol and sodium acetate buffer (pH 4.6) is effective for purity analysis . Structural elucidation can be achieved via X-ray crystallography (as demonstrated for 4-(4-chlorophenyl)-6-(methylsulfanyl)pyrimidin-2-amine) and NMR spectroscopy. Mass spectrometry (MS) further confirms molecular weight.
Q. What safety protocols are critical when handling this compound?
Due to its sulfanyl and chloro substituents, the compound may release toxic vapors. Mandatory precautions include:
- Use of PPE: Gloves, lab coats, and goggles .
- Ventilation: Conduct reactions in fume hoods to avoid inhalation .
- Waste disposal: Segregate halogenated waste and collaborate with certified disposal services .
Advanced Research Questions
Q. How can computational modeling predict reactivity in nucleophilic substitution reactions?
Density Functional Theory (DFT) calculations can model the electron-deficient pyrimidine ring's susceptibility to nucleophilic attack. Parameters like Fukui indices or molecular electrostatic potential maps help identify reactive sites. For instance, the 4-chloro group in related pyrimidines shows high electrophilicity, favoring substitution at this position .
Q. What methodologies assess the environmental fate and degradation pathways of this compound?
Long-term environmental studies (e.g., Project INCHEMBIOL) evaluate:
Q. How does structural modification at the sulfanyl group influence biological activity?
Substituting the methylsulfanyl group with methoxy or ethoxy groups alters steric and electronic properties. For example, 4-chloro-6-methoxy-2-(4-methylsulfonylphenyl)pyrimidine exhibited enhanced binding to enzyme active sites in radioligand studies . Methodologies include:
- Enzyme inhibition assays : Measure IC₅₀ values against target proteins.
- Docking simulations : Compare ligand-receptor interactions before and after modification .
Q. What strategies optimize regioselectivity in multi-step syntheses?
Regioselectivity is controlled by:
- Directing groups : Electron-withdrawing substituents (e.g., sulfonyl) guide nucleophilic attack to specific positions .
- Catalytic systems : Pd-catalyzed cross-coupling reactions for aryl-ether bond formation .
- Temperature modulation : Lower temperatures favor kinetic over thermodynamic products .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
